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Compound of Interest

Compound Name: 2-Propylicyclobutanone

Cat. No.: B12095275

An In-depth Technical Guide to the Chemical Properties of 2-Propylcyclobutanone

Introduction

2-Propylcyclobutanone, with the chemical formula C7H120, is a fascinating molecule for
researchers in organic synthesis and analytical chemistry.[1] As a member of the 2-
alkylcyclobutanone (2-ACB) family, it holds particular significance as a potential chemical
marker for the detection of irradiated foodstuffs, a critical aspect of food safety and regulation.
[2][3] The unique chemical behavior of this molecule is dictated by the interplay between the
strained four-membered ring and the functionality of the ketone group. This inherent ring strain
not only influences its spectroscopic signature but also imparts a heightened reactivity
compared to its acyclic or larger-ring counterparts, making it a versatile synthetic intermediate.

This guide provides a comprehensive overview of the chemical properties of 2-
propylcyclobutanone, detailing its synthesis, predicted spectroscopic characteristics, and
notable chemical reactions. The content herein is curated for researchers, scientists, and drug
development professionals seeking a deep technical understanding of this important cyclic
ketone.

Synthesis of 2-Propylcyclobutanone

The construction of the 2-substituted cyclobutanone motif can be approached through several
synthetic strategies. The choice of method often depends on the desired scale, available
starting materials, and required purity. Efficient routes have been developed, particularly driven
by the need for pure 2-ACB standards for analytical applications in food science.[4]
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Method 1: Alkylation of Cyclobutanone Imine (One-Pot
Procedure)

A highly efficient and straightforward approach involves the in situ formation of a cyclobutanone
imine, which is then deprotonated to form a nucleophilic enamine intermediate. This
intermediate readily undergoes alkylation with an appropriate propyl halide, followed by
hydrolysis to yield the target 2-propylcyclobutanone. This method is advantageous due to its
operational simplicity as a one-pot synthesis.[2]

e Imine Formation: To a solution of cyclobutanone (1.0 eq) in an appropriate aprotic solvent
(e.g., THF) under an inert atmosphere (N2 or Ar), add isopropylamine (1.1 eq). Stir the
mixture at room temperature for 2-3 hours to form N-(cyclobutylidene)isopropylamine.

¢ Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a
strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise,
ensuring the internal temperature remains below -70 °C. Allow the resulting enamine solution
to stir for 1 hour at this temperature.

o Alkylation: Add 1-iodopropane (or 1-bromopropane) (1.2 eq) to the cooled solution. Let the
reaction stir at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the
starting material.

o Hydrolysis & Workup: Quench the reaction by the slow addition of a saturated aqueous
oxalic acid solution. Allow the mixture to warm to room temperature and stir vigorously for 4-
6 hours to ensure complete hydrolysis of the imine. Transfer the mixture to a separatory
funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially
with water and saturated sodium bicarbonate solution.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
in vacuo. The crude product can be purified by flash column chromatography on silica gel to
afford pure 2-propylcyclobutanone.[2]
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Workflow: Imine Alkylation Synthesis
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Caption: Diagram of the one-pot synthesis workflow.
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Method 2: Flow Synthesis via [2+2] Cycloaddition

For rapid and scalable synthesis, flow chemistry offers a compelling alternative. A recently
developed method utilizes the [2+2] cycloaddition of a keteneiminium salt (formed in situ) with
ethylene gas. This protocol is noted for its mild reaction conditions, broad functional group
tolerance, and often excellent yields, making it particularly suitable for producing various 2-
alkylcyclobutanones.

Physical and Spectroscopic Properties

While experimental spectroscopic data for 2-propylcyclobutanone is not widely available in
public databases, its properties can be reliably predicted based on its structure and data from
analogous compounds.

Physical Properties

A summary of known and predicted physical properties is presented below.

Property Value Source
Molecular Formula C7H120 PubChem|[1]
Molecular Weight 112.17 g/mol PubChem[1]
IUPAC Name 2-propylcyclobutan-1-one PubChem[1]
Boiling Point 73-75 °C (at 100 Torr) ChemicalBook[5]
Exact Mass 112.088815 Da PubChem|[1]
XLogP3 15 PubChem[1]

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of cyclobutanone, 2-
propylcyclohexanone, and acyclic propyl ketones.

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is
expected to show complex multiplets for the ring protons due to their diastereotopic nature
and coupling.
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o ~3.0-3.5 ppm: A multiplet corresponding to the single proton at the a-position (C2),
deshielded by both the carbonyl group and the propyl substituent.

o ~1.8-2.8 ppm: A series of overlapping multiplets for the four protons on C3 and C4 of the
cyclobutane ring.

o ~1.2-1.7 ppm: Multiplets for the two methylene protons of the propyl group (CH2CH2CHs3).

o ~0.9 ppm: Atriplet for the terminal methyl group (CHs) of the propyl chain.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be
characterized by a significantly downfield signal for the carbonyl carbon.

o ~208-212 ppm: The carbonyl carbon (C=0), which is highly deshielded. This is consistent
with values for butanone (209.3 ppm).[6]

o ~55-60 ppm: The substituted a-carbon (C2).

o ~35-45 ppm: The unsubstituted a-carbon (C4).

o ~20-30 ppm: The B-carbon of the ring (C3) and the first methylene of the propyl group.
o ~14 ppm: The terminal methyl carbon of the propyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
characteristic of a strained cyclic ketone.

o ~1780-1795 cm~1: A strong, sharp absorption corresponding to the C=0 stretching
vibration. This frequency is significantly higher than that of a typical acyclic ketone (~1715
cm™1) or a cyclohexanone (~1710 cm~1) due to the increased ring strain of the four-
membered ring.[7]

o ~2850-3000 cm~1: C-H stretching vibrations for the alkyl groups.

Mass Spectrometry (MS): Electron ionization mass spectrometry is expected to yield a
molecular ion peak and characteristic fragmentation patterns.

o m/z = 112: The molecular ion peak (M+*).
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o m/z = 84: Loss of ethylene (C2Ha4) via a characteristic [2+2] cycloreversion, a common
pathway for cyclobutanones.

o m/z = 70: Loss of the propyl group (*CsH7).

o m/z = 69: McLafferty rearrangement, involving hydrogen transfer from the propyl chain to
the carbonyl oxygen, followed by cleavage.

o m/z = 43: Propyl cation ([CsH~]*) or acetyl cation ([CH3CO]*).

Chemical Reactivity

The chemistry of 2-propylcyclobutanone is dominated by the high reactivity of the strained
four-membered ring. This ring strain lowers the LUMO energy of the carbonyl group, making it
more electrophilic and susceptible to reactions that can alleviate this strain.

Ring-Opening Reactions

Under thermal or catalytic conditions, cyclobutanones can undergo ring-opening reactions to
form more stable acyclic products. For instance, at elevated temperatures (~350 °C for the
parent), cyclobutanone decomposes into ethylene and ketene via a [2+2] cycloelimination.[8]
The pyrolysis of 2-propylcyclobutanone would be expected to yield a mixture of products,
including propene and ketene, or ethylene and 2-pentanone, depending on the cleavage
pathway.

Nucleophilic Addition

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity
is enhanced compared to less strained ketones like cyclohexanone. 2-Propylcyclobutanone
will readily react with Grignard reagents, organolithium compounds, and reducing agents (e.g.,
NaBHa4) to form the corresponding tertiary or secondary cyclobutanol.

Photochemical Reactions: The Paterno-Biichi Reaction

Ketones are well-known to undergo photochemical [2+2] cycloaddition with alkenes to form
four-membered oxetane rings, a transformation known as the Paterno-Blichi reaction. Upon UV
irradiation, the carbonyl group of 2-propylcyclobutanone can be excited to a singlet or triplet
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state, which then adds to an alkene. The reaction proceeds through a 1,4-diradical
intermediate, and its regioselectivity is governed by the stability of this intermediate.

Paterno-Biichi Reaction Mechanism
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Caption: Mechanism of the Paterno-Biichi reaction.

A study on the photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase was
conducted by Carless and Lee, confirming its reactivity under these conditions.[8]

Applications

The primary application for 2-propylcyclobutanone and its long-chain homologs is in the field
of food science. When foods containing fats (triglycerides) are treated with ionizing radiation for
preservation, unique radiolytic products are formed. 2-Alkylcyclobutanones are generated by
the radiation-induced cleavage and cyclization of fatty acids. Because 2-ACBs are not found
naturally in foods and are stable during storage, their presence is a unique and reliable
indicator that the food has been irradiated.[9][10] Gas chromatography-mass spectrometry
(GC-MS) is the standard method for detecting these marker compounds in food samples.[]
The availability of pure synthetic standards, such as 2-propylcyclobutanone, is therefore
essential for the calibration and validation of these analytical methods.[4]

Conclusion

2-Propylcyclobutanone is a molecule of significant interest due to its unique structural
features and its important role as an analytical marker. Its chemistry is characterized by the
high reactivity of its strained ketone functionality, which enables a variety of transformations
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including ring-opening, nucleophilic addition, and photochemical reactions. While detailed
experimental data for this specific compound is sparse, its properties can be confidently
predicted from well-studied analogs. Continued research into efficient synthetic methods and
the reactivity of 2-ACBs will further solidify their importance in both synthetic organic chemistry
and the analytical verification of food processing standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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